molecular formula C15H12ClNOS B12930575 9-(2-Chloroethylsulfinyl)acridine CAS No. 827303-16-2

9-(2-Chloroethylsulfinyl)acridine

Cat. No.: B12930575
CAS No.: 827303-16-2
M. Wt: 289.8 g/mol
InChI Key: SWDGVAWVKVTANO-UHFFFAOYSA-N
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Description

9-((2-Chloroethyl)sulfinyl)acridine is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₂ClNOS. It is known for its unique structure, which includes an acridine core substituted with a 2-chloroethylsulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Chloroethyl)sulfinyl)acridine typically involves the reaction of acridine with 2-chloroethylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain pure 9-((2-Chloroethyl)sulfinyl)acridine .

Industrial Production Methods: Industrial production of 9-((2-Chloroethyl)sulfinyl)acridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-((2-Chloroethyl)sulfinyl)acridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-((2-Chloroethyl)sulfinyl)acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-((2-Chloroethyl)sulfinyl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various DNA-associated proteins involved in replication and repair pathways .

Comparison with Similar Compounds

Uniqueness: 9-((2-Chloroethyl)sulfinyl)acridine is unique due to its specific combination of a chloroethyl group and a sulfinyl group attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

827303-16-2

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

9-(2-chloroethylsulfinyl)acridine

InChI

InChI=1S/C15H12ClNOS/c16-9-10-19(18)15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2

InChI Key

SWDGVAWVKVTANO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)S(=O)CCCl

Origin of Product

United States

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